[3-(Aminomethyl)pentan-3-yl](1-phenylethyl)amine
Description
3-(Aminomethyl)pentan-3-ylamine (CAS: 1020994-38-0) is a branched aliphatic amine featuring a phenylethyl group and a tertiary aminomethyl substituent. Its molecular formula is C₁₄H₂₂N₂ (MW: 242.34 g/mol).
Properties
IUPAC Name |
2-ethyl-2-N-(1-phenylethyl)butane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-4-14(5-2,11-15)16-12(3)13-9-7-6-8-10-13/h6-10,12,16H,4-5,11,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCYXXDRXVCEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Aminomethyl)pentan-3-ylamine, a chiral amine compound, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
- IUPAC Name : 3-(Aminomethyl)pentan-3-ylamine
- CAS Number : 1311315-54-4
The biological activity of 3-(Aminomethyl)pentan-3-ylamine is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. It may act as a modulator of these neurotransmitters, influencing mood and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neurotransmitter Modulation : It may enhance the release or inhibit the reuptake of key neurotransmitters, leading to increased levels in the synaptic cleft.
- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, similar to other compounds that target monoamine systems.
Biological Activity Data Table
Case Studies
-
Neuropharmacological Study :
- A study investigated the effects of 3-(Aminomethyl)pentan-3-ylamine on rat brain chemistry. Results indicated a significant increase in dopamine levels post-administration, suggesting its role as a potential antidepressant agent. The study utilized behavioral assays to assess mood-related outcomes in treated rats compared to controls.
-
Cell Line Studies :
- In vitro studies using human neuroblastoma cell lines demonstrated that the compound could promote cell survival under stress conditions, indicating neuroprotective properties. The mechanism was linked to antioxidant activity and modulation of apoptotic pathways.
Research Findings
Recent findings highlight the compound's potential as a therapeutic agent:
- Antidepressant Potential : Evidence suggests that it may function similarly to traditional antidepressants by enhancing serotonergic and noradrenergic signaling pathways.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
This compound has been investigated for its role as a building block in the synthesis of bioactive molecules. Its amine functionality allows for the formation of various derivatives that can exhibit pharmacological activities. For instance, it has been utilized in the synthesis of chiral amines, which are crucial in developing enantiomerically pure drugs. Recent advances highlight its application in asymmetric synthesis processes, where it serves as a precursor for creating complex drug molecules with high enantioselectivity .
Neuropharmacology
Research indicates that derivatives of 3-(aminomethyl)pentan-3-ylamine may exhibit properties beneficial for treating neurological disorders. Studies have shown that certain modifications to the amine structure can enhance binding affinity to neurotransmitter receptors, thereby influencing neurochemical pathways associated with conditions such as depression and anxiety .
Materials Science Applications
Epoxy Resin Hardening
One notable application of this compound is in the formulation of epoxy resins. It acts as a hardener due to its amine groups, which facilitate cross-linking reactions during the curing process. This is particularly advantageous in producing durable materials used in coatings and adhesives. A patent describes a hardener containing this compound that achieves enhanced mechanical properties and thermal stability in cured epoxy systems .
Catalytic Applications
Catalysis in Organic Reactions
The compound has shown promise as a ligand in catalytic processes. For instance, it can coordinate with metal centers to form complexes that catalyze hydrogenation reactions. Such applications are critical in organic synthesis, where selective hydrogenation of unsaturated compounds is desired. Research has documented its effectiveness when used alongside magnesium-based catalysts, demonstrating improved reaction rates and yields .
Table 1: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of chiral amines | High enantioselectivity; potential neuropharmacological effects |
| Materials Science | Hardener for epoxy resins | Enhanced mechanical properties; improved thermal stability |
| Catalysis | Ligand in hydrogenation reactions | Increased reaction rates; higher yields |
Table 2: Case Studies
Comparison with Similar Compounds
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene (CAS: 1183814-22-3)
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol
- Key Features :
- Substituted with a 4-chlorophenyl group instead of 1-phenylethyl.
- Branched 2-(4-chlorophenyl)-2-ethylbutan-1-amine backbone.
- Reduced molecular weight (211.73 vs. 242.34) may correlate with higher solubility in polar solvents.
(R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride (CAS: Not specified)
- Molecular Formula : C₁₃H₂₂N₂·HCl
- Molecular Weight : 242.79 g/mol
- Key Features: Contains a pentan-3-amine group instead of the aminomethylpentan-3-yl moiety. Chiral (R)-configuration at the phenylethyl group.
- The hydrochloride salt form improves stability and aqueous solubility compared to the free amine form of the target compound .
2-Phenyl-3-(trimethylsilyl)propan-1-aminium Chloride
- Molecular Formula : C₁₂H₂₂ClNSi
- Molecular Weight : 271.90 g/mol
- Key Features: Trimethylsilyl group replaces the aminomethyl branch. Protonated amine forms hydrogen bonds with chloride ions.
- Comparison: The silyl group introduces hydrophobicity and steric bulk, altering crystal packing and thermal stability.
Substituted 3-(1-Amino-2-methylpentane-3-yl)phenyl Compounds (Patent: EP 1 171 127 B1)
- Key Features: 2-methylpentane backbone with aromatic substituents. Notable for analgesic activity and stereoselective synthesis.
- Comparison: The methyl branching in these analogs may enhance metabolic stability compared to the target compound’s aminomethyl group.
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | MW (g/mol) | Key Substituents | Applications | References |
|---|---|---|---|---|---|
| 3-(Aminomethyl)pentan-3-ylamine | C₁₄H₂₂N₂ | 242.34 | Aminomethyl, Phenylethyl | Pharmaceuticals, Materials | |
| 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene | C₁₂H₁₈ClN | 211.73 | Chlorophenyl, Aminomethyl | Life Sciences | |
| (R)-N-(1-Phenylethyl)pentan-3-amine HCl | C₁₃H₂₂N₂·HCl | 242.79 | Pentan-3-amine, Phenylethyl | Research Chemicals | |
| 2-Phenyl-3-(trimethylsilyl)propan-1-aminium chloride | C₁₂H₂₂ClNSi | 271.90 | Trimethylsilyl, Phenyl | Pharmaceuticals, Nanotech |
Research Findings and Implications
Physicochemical Properties
- Solubility : The hydrochloride salt form of (R)-N-(1-phenylethyl)pentan-3-amine exhibits superior aqueous solubility compared to the free base form of the target compound .
- Spectroscopy: IR data for aminomethyl-containing compounds (e.g., N-H stretches at ~3300 cm⁻¹) align with primary amine signatures, while silyl-substituted analogs show distinct Si-C absorption bands near 1250 cm⁻¹ .
Preparation Methods
Enantioselective Thiolysis of 3-iso Butylglutaric Anhydride
One key method involves the enantioselective ring opening (thiolysis) of 3-iso butylglutaric anhydride with chiral thiols to form thioester intermediates, which can be further transformed into the target amine compound or its derivatives. The choice of thiol and reaction conditions critically influences the stereochemical outcome and yield.
- Chiral thiols such as (R)- or (S)-1-phenylethanethiol, and derivatives like (1S,2R)-2-phenylcyclohexanethiol, are employed to induce enantioselectivity.
- The thiolysis step is thermodynamically controlled to prevent elimination side reactions.
- The absolute configuration of the chiral center in the product can be controlled by the stereochemistry of the thiol used.
| Parameter | Details |
|---|---|
| Starting material | 3-iso butylglutaric anhydride |
| Nucleophile | Chiral thiols (e.g., (R)-1-phenylethanethiol, (S)-1-phenylethanethiol) |
| Product type | Thioester intermediate |
| Stereochemical control | Achieved via chiral thiol choice and reaction conditions |
| Applications | Intermediate for enantioselective synthesis of (R)- or (S)-3-(aminomethyl)-5-methyl-hexanoic acid |
This method is described in detail in patent literature, emphasizing the importance of selecting thiols with appropriate pKa values to favor the desired ring opening and stereochemistry.
Transition-Metal Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation (AH) of imines or imino esters is another prominent approach to access chiral amines like 3-(Aminomethyl)pentan-3-ylamine. Catalysts based on iridium, rhodium, and ruthenium complexes with chiral phosphine ligands have been extensively studied.
- Iridium-catalyzed AH using chiral ferrocenylphosphine-phosphoramidite ligands achieves high enantioselectivities (up to 98% ee).
- Rhodium catalysts with ligands such as Xantphos and Naphos enable mild reaction conditions and high yields.
- The choice of ligand and catalyst loading significantly affects the reaction efficiency and stereoselectivity.
- Scale-up to gram quantities with low catalyst loading has been demonstrated, indicating practical applicability.
| Catalyst System | Ligand Type | Substrate Type | Yield (%) | Enantioselectivity (ee %) | Notes |
|---|---|---|---|---|---|
| Iridium | Ferrocenylphosphine-phosphoramidite | α-imino esters | >90 | Up to 98 | High asymmetric induction, mild conditions |
| Rhodium | Xantphos | Imines, enamines | 85-95 | Up to 96 | Low catalyst loading, mild temperature |
| Ruthenium | PPh3-based ligands | Imines, vinyl arenes | 80-90 | Up to 90 | Hydroaminoalkylation reactions |
These catalytic methods are supported by mechanistic studies revealing that ligand electronic and steric properties are crucial for achieving high enantioselectivity and yield.
Use of Chiral Ligands and Catalysts
The preparation of 3-(Aminomethyl)pentan-3-ylamine benefits from the use of chiral ligands that induce stereochemical control during hydrogenation or thiolysis steps.
- Ligands such as TangPhos, BenzP*, and MeO-Biphep have been reported to provide excellent enantioselectivity.
- Chiral cyclopentadienyl ligands in iridium complexes have shown high activity and selectivity in asymmetric hydrogenation of ketimines.
- The ligand design often incorporates steric hindrance and electronic tuning to optimize catalyst performance.
Detailed Research Findings
Enantioselective Thiolysis Reaction Conditions
- Reaction temperature: Typically ambient to moderate heating (25–60 °C)
- Solvent: Commonly aprotic solvents such as tetrahydrofuran (THF)
- Reaction time: Several hours to overnight depending on substrate and thiol
- pKa considerations: Thiols with pKa > 4 to 8 are preferred to avoid side reactions
Catalytic Hydrogenation Parameters
- Hydrogen pressure: 1–50 bar depending on catalyst system
- Temperature: Mild conditions (25–120 °C)
- Catalyst loading: As low as 0.05–1 mol%
- Substrate scope: Imines derived from acetophenones, α-imino esters, and cyclic iminium salts
Enantioselectivity and Yield Optimization
- Use of chiral ligands with bulky substituents enhances enantioselectivity.
- Electron-poor phosphine ligands improve catalyst turnover and selectivity.
- Scale-up feasibility demonstrated with retention of enantioselectivity and yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Enantioselective Thiolysis | 3-iso butylglutaric anhydride, chiral thiols, THF, mild heat | High stereocontrol, useful intermediates | Requires chiral thiols, careful pKa control |
| Iridium-Catalyzed AH | Iridium complex, chiral ferrocenylphosphine ligands, H2, mild temp | High ee, gram scale possible | Catalyst cost, ligand synthesis complexity |
| Rhodium-Catalyzed AH | Rhodium complex, Xantphos or Naphos ligands, H2, mild conditions | Low catalyst loading, broad scope | Sensitivity to substrate sterics |
| Ruthenium-Catalyzed AH | RuH(CO)(PPh3)3Cl catalyst, phosphine ligands, H2, moderate temp | Good regioselectivity, functional group tolerance | Moderate yields in some substrates |
Q & A
What are the common synthetic routes for 3-(Aminomethyl)pentan-3-ylamine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of branched tertiary amines like this compound typically involves reductive amination or nucleophilic substitution. For example, describes a protocol for synthesizing substituted phenylethylamines using nitrile intermediates reduced with BH₃·THF, yielding ~78% of intermediates. Adjusting stoichiometry of reactants (e.g., benzylnitrile and n-BuLi in THF) and controlling reaction temperature (0°C to room temperature) are critical for minimizing side reactions. Post-synthesis purification via crystallization (e.g., using hexane) or column chromatography is recommended to achieve >95% purity, as demonstrated in tritylamine synthesis (). Solvent choice (e.g., ether for extraction) and acid-base workup steps (e.g., HCl neutralization) further refine purity .
How can researchers resolve enantiomeric forms of 3-(Aminomethyl)pentan-3-ylamine, and what analytical techniques validate chiral purity?
Advanced Research Focus:
Chiral resolution requires chiral stationary-phase HPLC or enzymatic kinetic resolution. For instance, highlights the use of (R)-enantiomers in pharmacological studies, suggesting chiral derivatization agents (e.g., Mosher’s acid chloride) to form diastereomers for separation. Analytical validation employs circular dichroism (CD) spectroscopy and X-ray crystallography (as in ’s structural determination of phenylethylamine derivatives). Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, ensuring enantiomeric excess ≥99% .
What spectroscopic and computational methods are optimal for characterizing the structural integrity of this compound?
Basic Research Focus:
1H/13C NMR and high-resolution mass spectrometry (HRMS) are foundational. For example, used 1H NMR to confirm proton environments in phenylethylamine derivatives, while 31P NMR tracked phosphonate intermediates (). Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations. Computational tools like density functional theory (DFT) optimize molecular geometry and predict spectral patterns, cross-validated against experimental data .
What experimental strategies are recommended for studying this compound’s interaction with neurotransmitter receptors?
Advanced Research Focus:
Surface plasmon resonance (SPR) and radioligand binding assays quantify affinity for receptors like dopamine or serotonin transporters. emphasizes molecular docking to map binding poses against homology models of receptors (e.g., dopamine D2). Functional assays (e.g., cAMP modulation in transfected cells) validate agonism/antagonism. Dose-response curves and Schild analysis determine IC50 values, while knock-out cell lines control for off-target effects .
How do solubility properties of this compound in polar vs. nonpolar solvents impact reaction design and formulation?
Basic Research Focus:
Solubility screening in DMSO (polar aprotic) and hexane (nonpolar) guides solvent selection for reactions. notes that hydrochloride salts (e.g., 3-methyl-1-phenylbutan-1-amine HCl) enhance aqueous solubility for biological assays. Partition coefficient (logP) calculations (e.g., via XLogP3) predict membrane permeability, critical for in vivo studies. Solvent mixtures (e.g., THF/H2O) optimize heterogeneous reaction conditions .
What degradation pathways dominate under accelerated stability testing conditions, and how are they mitigated?
Advanced Research Focus:
Forced degradation studies (acid/base hydrolysis, oxidative stress with H2O2, photolysis) identify labile groups. ’s environmental fate studies suggest LC-MS/MS to detect hydrolysis products (e.g., cleavage of the aminomethyl group). Stabilization strategies include lyophilization (for hygroscopic compounds) or antioxidant additives (e.g., BHT). Arrhenius modeling predicts shelf-life at 25°C based on degradation kinetics at 40–60°C .
How can computational models predict the environmental fate of this compound, and what experimental validations are required?
Advanced Research Focus:
Quantitative structure-activity relationship (QSAR) models estimate biodegradation (e.g., EPI Suite) and bioaccumulation potential. ’s INCHEMBIOL project framework recommends testing abiotic transformations (hydrolysis, photolysis) and biotic degradation via soil microcosms. LC-HRMS identifies transformation products, while OECD 301F assays measure aerobic biodegradability. Ecotoxicity endpoints (e.g., Daphnia magna LC50) align with REACH guidelines .
What synthetic modifications enhance the compound’s selectivity for specific biological targets?
Advanced Research Focus:
Structure-activity relationship (SAR) studies systematically vary substituents (e.g., replacing phenyl with pyridyl groups). ’s use of substituted pyrazoles demonstrates how electron-withdrawing groups (e.g., -CF3) modulate receptor affinity. Click chemistry (e.g., azide-alkyne cycloaddition) introduces functional handles for fluorescent tagging or prodrug strategies. In vitro selectivity panels (e.g., CEREP’s SafetyScreen) minimize off-target interactions .
What in vitro assays are most suitable for preliminary neuropharmacological profiling?
Basic Research Focus:
Primary neuronal cultures or SH-SY5Y cells assess neurotoxicity via MTT assays. Calcium imaging (e.g., Fluo-4 AM) monitors intracellular signaling. ’s reference to dopamine-β-hydroxylase substrates suggests enzymatic inhibition assays (e.g., HPLC detection of dopamine metabolites). Patch-clamp electrophysiology evaluates ion channel modulation (e.g., NMDA receptor currents) .
How do steric and electronic effects of the aminomethyl and phenylethyl groups influence conformational dynamics?
Advanced Research Focus:
Rotational barriers are quantified via variable-temperature NMR (e.g., coalescence temperature for diastereotopic protons). Molecular dynamics (MD) simulations (e.g., AMBER force fields) model gauche/anti conformers. ’s X-ray data on phenylethylamine derivatives reveal intramolecular H-bonding between NH3+ and chloride, stabilizing specific conformations. Torsional angle analysis (e.g., C-N-C-C) correlates with biological activity .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
